molecular formula C22H26N2O2S B1663902 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester CAS No. 38420-61-0

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester

Cat. No. B1663902
CAS RN: 38420-61-0
M. Wt: 382.5 g/mol
InChI Key: AMWSLIXSLYDPNY-UHFFFAOYSA-N
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester is a Drug / Therapeutic Agent.

Scientific Research Applications

Drug-Nucleic Acid Interactions

  • Acridine derivatives like 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide have shown potential in antitumor activity through intercalative binding with DNA. This interaction has been studied using quantum mechanical methods to understand the binding sites and relative stability of acridine-base pair complexes (Shukla & Tiwari, 2009).

Chemiluminescence Applications

  • Aryl esters of acridinium acid, including those substituted at the benzene ring, demonstrate notable chemiluminescent properties in various solvents. These properties depend on solvent polarity, nucleophilicity, and the nature and concentration of bases and oxidants (Krzymiński et al., 2010).

Synthesis and Molecular Structure

  • Synthesis of N,N-Dialkyl-9-oxoacridine-10(9H)-carbothioamides has been achieved, providing insights into the chemical properties and potential applications of acridine derivatives (Kobayashi, Nakagawa, & Yuba, 2013).
  • The molecular structure of acridine derivatives, particularly those being evaluated as potential anti-cancer agents, has been determined through X-ray crystallography. This research offers implications for models of DNA-binding (Hudson et al., 1987).

Luminescence and Stability

  • Studies on hydroxamic acids linked to acridinecarboxylic acid through a pseudo-ester function have shown various effects on the luminescence yield and stability of the molecule. This research aids in understanding and improving chemiluminescent labels (Renotte et al., 2000).

Biological Activities

  • Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical drug delivery, demonstrating the potential for improved therapeutic application (Rautio et al., 2000).

properties

CAS RN

38420-61-0

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

S-(2-morpholin-4-ylethyl) 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C22H26N2O2S/c1-22(2)17-7-3-5-9-19(17)24(20-10-6-4-8-18(20)22)21(25)27-16-13-23-11-14-26-15-12-23/h3-10H,11-16H2,1-2H3

InChI Key

AMWSLIXSLYDPNY-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester

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